Cas no 185422-98-4 (Methyl 2,6-dichloro-3-hydroxyisonicotinate)
Methyl 2,6-dichloro-3-hydroxyisonicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,6-dichloro-3-hydroxyisonicotinate
- methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate
- 185422-98-4
- DTXSID80709988
- SCHEMBL8606526
- Methyl2,6-dichloro-3-hydroxyisonicotinate
-
- Inchi: 1S/C7H5Cl2NO3/c1-13-7(12)3-2-4(8)10-6(9)5(3)11/h2,11H,1H3
- InChI Key: QQIPJTCWJOTXCU-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=O)OC)C=C(N=1)Cl)O
Computed Properties
- Exact Mass: 220.9646484g/mol
- Monoisotopic Mass: 220.9646484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 59.4Ų
Methyl 2,6-dichloro-3-hydroxyisonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206474-5g |
Methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 5g |
$1254.24 | 2023-09-02 | |
| Alichem | A029206474-10g |
Methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 10g |
$1608.00 | 2023-09-02 | |
| Alichem | A029206474-25g |
Methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 25g |
$2840.80 | 2023-09-02 | |
| Chemenu | CM177974-1g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 1g |
$389 | 2021-08-05 | |
| Chemenu | CM177974-5g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 5g |
$879 | 2021-08-05 | |
| Chemenu | CM177974-10g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 10g |
$1174 | 2021-08-05 | |
| Chemenu | CM177974-25g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 25g |
$1959 | 2021-08-05 | |
| Chemenu | CM177974-1g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 1g |
$389 | 2022-06-12 | |
| Chemenu | CM177974-5g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 5g |
$879 | 2022-06-12 | |
| Chemenu | CM177974-10g |
methyl 2,6-dichloro-3-hydroxyisonicotinate |
185422-98-4 | 95% | 10g |
$1174 | 2022-06-12 |
Methyl 2,6-dichloro-3-hydroxyisonicotinate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Methyl 2,6-dichloro-3-hydroxyisonicotinate
Methyl 2,6-dichloro-3-hydroxyisonicotinate (CAS No. 185422-98-4): A Comprehensive Overview
Methyl 2,6-dichloro-3-hydroxyisonicotinate (CAS No. 185422-98-4) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique molecular structure that has garnered considerable attention from scientists and researchers worldwide. This compound, characterized by its 2,6-dichloro and 3-hydroxy substituents on the isonicotinic acid backbone, possesses distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The molecular formula of Methyl 2,6-dichloro-3-hydroxyisonicotinate is C₇H₄Cl₂NO₄, reflecting its composition of carbon, hydrogen, chlorine, and oxygen atoms. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity, making it a versatile building block for more complex molecules. The hydroxyl group at the 3-position introduces polarity and potential sites for further functionalization, which is crucial in drug design and development.
In recent years, Methyl 2,6-dichloro-3-hydroxyisonicotinate has been extensively studied for its potential applications in pharmaceuticals. Its structural features suggest that it could serve as a precursor in the synthesis of active pharmaceutical ingredients (APIs) with various therapeutic effects. For instance, derivatives of this compound have shown promise in the development of antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis.
One of the most compelling aspects of Methyl 2,6-dichloro-3-hydroxyisonicotinate is its role in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many drugs and natural products, and this compound provides an efficient route to access them. Researchers have leveraged its reactivity to develop novel heterocycles with enhanced biological activity. For example, studies have demonstrated its utility in constructing fused rings systems that mimic natural products with known pharmacological properties.
The hydroxyl group in Methyl 2,6-dichloro-3-hydroxyisonicotinate also makes it a valuable candidate for further derivatization through esterification or etherification reactions. These modifications can alter its solubility and bioavailability, making it more suitable for formulation into drugs or other applications. Additionally, the chlorine atoms can be selectively replaced or modified to introduce other functional groups, expanding its synthetic utility.
The compound's stability under various conditions has been another area of interest. Studies have shown that Methyl 2,6-dichloro-3-hydroxyisonicotinate maintains its integrity under moderate temperatures and pH conditions, which is essential for industrial-scale synthesis and storage. This stability ensures that it can be reliably used in multi-step synthetic processes without degradation.
In the realm of medicinal chemistry, Methyl 2,6-dichloro-3-hydroxyisonicotinate has been explored as a scaffold for drug discovery. Its structural motifs are reminiscent of known bioactive molecules, suggesting potential therapeutic applications. Researchers have synthesized analogs of this compound and evaluated their biological activity against various targets. Some derivatives have exhibited inhibitory effects on enzymes involved in cancer metabolism and inflammation pathways.
The synthesis of Methyl 2,6-dichloro-3-hydroxyisonicotinate itself is an intriguing process that highlights modern synthetic methodologies. Advances in catalytic processes have enabled more efficient routes to this intermediate compared to traditional methods. These improvements not only reduce costs but also minimize waste production, aligning with green chemistry principles.
The compound's role in combinatorial chemistry has also been notable. Its ability to serve as a core structure allows for the rapid generation of libraries of derivatives with diverse properties. This approach has been instrumental in high-throughput screening programs aimed at identifying new lead compounds for drug development.
Molecular modeling studies have further illuminated the potential of Methyl 2,6-dichloro-3-hydroxyisonicotinate. By predicting how it interacts with biological targets at the molecular level, researchers can design modifications that enhance binding affinity or selectivity. These computational techniques complement experimental efforts by providing insights into structure-activity relationships.
The future prospects for Methyl 2,6-dichloro-3-hydroxyisonicotinate are promising as new synthetic strategies continue to emerge. Innovations in flow chemistry and photochemical methods may offer additional pathways to access this compound and its derivatives more efficiently. Additionally, interdisciplinary approaches combining organic chemistry with computational biology could unlock new applications.
In conclusion, Methyl 2,6-dichloro-3-hydroxyisonicotinate (CAS No. 185422-98-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. As research progresses and new methodologies are developed,this compound will likely continue to play a crucial role in advancing drug discovery efforts worldwide.
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